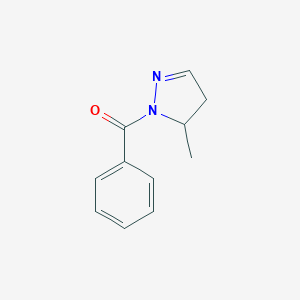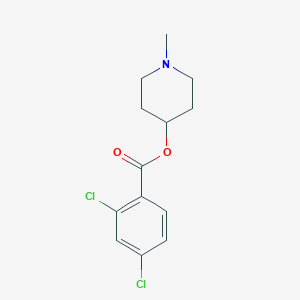![molecular formula C15H15FN4O3S B257859 N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257859.png)
N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, commonly known as FP1, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the class of pyrazolo[1,2-a][1,2,4]triazine derivatives and has been shown to exhibit interesting biochemical and physiological effects in various studies.
Wirkmechanismus
The mechanism of action of FP1 is not fully understood, but several studies have suggested that it may act by binding to the active site of the target enzyme and inhibiting its activity. The binding of FP1 to the enzyme may involve the formation of hydrogen bonds and other interactions with the amino acid residues in the active site. The exact mode of binding and the specificity of FP1 for different enzymes are still being investigated.
Biochemical and Physiological Effects:
FP1 has been shown to exhibit interesting biochemical and physiological effects in various studies. For example, it has been shown to exhibit antioxidant activity, which may be linked to its ability to scavenge free radicals and prevent oxidative damage to cells and tissues. FP1 has also been shown to exhibit anti-inflammatory activity, which may be linked to its ability to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
FP1 has several advantages for use in lab experiments. For example, it is a small molecule that can be easily synthesized and purified, and it has been shown to exhibit interesting biochemical and physiological effects. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and specificity for different enzymes.
Zukünftige Richtungen
There are several future directions for the study of FP1. One potential direction is the development of new drugs based on the structure of FP1, targeting different biological pathways and diseases. Another direction is the investigation of the mechanism of action of FP1 and its specificity for different enzymes. Further studies may also be needed to fully understand the potential toxicity and side effects of FP1 and to optimize its synthesis and purification methods for use in lab experiments.
Synthesemethoden
The synthesis of FP1 involves several steps, starting with the reaction of 4-fluoroaniline with 2,4-pentanedione to form a chalcone intermediate. This intermediate is then reacted with thiosemicarbazide to form a pyrazolone derivative, which is further reacted with dimethylformamide dimethyl acetal to form the final product, FP1. The synthesis of FP1 has been reported in several studies, and the yield and purity of the final product can vary depending on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
FP1 has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have investigated the potential of FP1 as a lead compound for the development of new drugs targeting different biological pathways. For example, FP1 has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of various diseases, such as Alzheimer's disease, glaucoma, and cancer.
Eigenschaften
Produktname |
N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
|---|---|
Molekularformel |
C15H15FN4O3S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C15H15FN4O3S/c1-15(2)13(23)18-14(24)19-11(21)7-10(20(15)19)12(22)17-9-5-3-8(16)4-6-9/h3-6,10H,7H2,1-2H3,(H,17,22)(H,18,23,24) |
InChI-Schlüssel |
YERIAVXDTGDSJD-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=C(C=C3)F)C |
Kanonische SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)




![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)

![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257837.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)